molecular formula C15H13N3O5 B2682445 N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide CAS No. 282091-62-7

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide

Cat. No. B2682445
CAS RN: 282091-62-7
M. Wt: 315.285
InChI Key: XEPIARCDWAETPH-UHFFFAOYSA-N
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Description

“N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is a complex organic compound. Its structure and properties might be similar to those of other compounds with the “N-(2,6-dimethylphenyl)” prefix .


Synthesis Analysis

While specific synthesis information for “N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide” is not available, related compounds such as Lidocaine, which also contains the “N-(2,6-dimethylphenyl)” group, are synthesized through SN2 reactions .

Scientific Research Applications

  • Pain Management and Analgesia Animal studies have demonstrated DMTA’s analgesic effects, making it a candidate for pain management research.
  • Anti-Inflammatory Properties Researchers explore its potential as an anti-inflammatory agent, which could have implications for various inflammatory conditions.
  • Mood Disorders (Anxiety and Depression) Studies suggest anxiolytic and antidepressant-like effects of DMTA in animal models, warranting further investigation.
  • Opioid System Modulation Researchers study its impact on opioid-related processes, potentially leading to novel therapeutic approaches.
  • Dye-Sensitized Solar Cells (DSSCs)

    • DMTA derivatives could find applications in solar cell technology, although further research is needed .

    Chiral Stationary Phase in Liquid Chromatography

    • Their ability to separate enantiomers makes them valuable tools for analytical chemistry .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-12(17(20)21)8-13(7-11)18(22)23/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIARCDWAETPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3,5-dinitrobenzamide

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